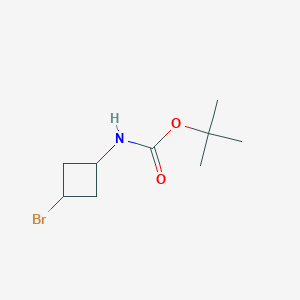![molecular formula C20H24F3N5O2 B2602997 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 946231-89-6](/img/structure/B2602997.png)
4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a trifluoromethyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis of this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization . The exact method would depend on the starting materials and the specific structure of the target compound.Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the pyrimidine and piperazine rings, as well as the trifluoromethyl group. These groups can participate in a variety of interactions, including hydrogen bonding, pi stacking, and dipole-dipole interactions, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyrimidine ring might undergo electrophilic substitution, while the piperazine ring could participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the piperazine ring could contribute to its basicity .Wissenschaftliche Forschungsanwendungen
Discovery and Optimization of Inhibitors
Compounds structurally related to 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide have been identified as inhibitors of key biological targets such as soluble epoxide hydrolase. These inhibitors were optimized for potency, selectivity, and pharmacokinetic properties through modifications on the core scaffold, highlighting the significance of specific functional groups for biological activity (Thalji et al., 2013).
Antineoplastic Activities
Flumatinib, a compound with a similar structure, is under investigation for its antineoplastic properties, particularly against chronic myelogenous leukemia. Its metabolism in patients was studied to understand its pharmacokinetics and identify main metabolic pathways, which is crucial for optimizing its therapeutic efficacy (Gong et al., 2010).
Anti-Inflammatory and Analgesic Agents
Research into novel heterocyclic compounds derived from benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, which share a structural motif with the compound , demonstrated significant anti-inflammatory and analgesic activities. These findings suggest potential therapeutic applications for related compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Agents
Synthetic efforts have also produced novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives with promising antimicrobial properties against various Gram-positive and Gram-negative bacteria. This highlights the potential of such compounds in addressing resistant microbial infections (Krishnamurthy et al., 2011).
Anticancer and Anti-Angiogenic Research
Derivatives with a similar chemical backbone have been explored for their anticancer and anti-angiogenic activities. Research has focused on the synthesis and evaluation of these compounds against various cancer cell lines and in models of angiogenesis, indicating their potential in cancer therapy (Kambappa et al., 2017).
Wirkmechanismus
The mechanism of action of this compound is not known without additional context. If it’s intended for use as a drug, its mechanism of action would depend on its specific biological target. The presence of the pyrimidine ring and the piperazine ring suggests that it might interact with biological receptors or enzymes in a specific way .
Zukünftige Richtungen
The future research directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research might focus on optimizing its structure for better activity or selectivity, studying its pharmacokinetics and metabolism, or testing its efficacy in preclinical models .
Eigenschaften
IUPAC Name |
4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5O2/c1-3-11-30-18-13-17(24-14(2)25-18)27-7-9-28(10-8-27)19(29)26-16-6-4-5-15(12-16)20(21,22)23/h4-6,12-13H,3,7-11H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZBLLLORVJPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2602914.png)
![4,7-Dimethyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2602917.png)
![Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2602918.png)
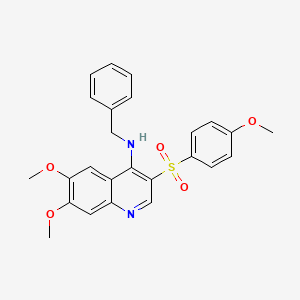
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2602920.png)


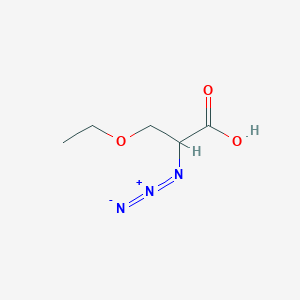
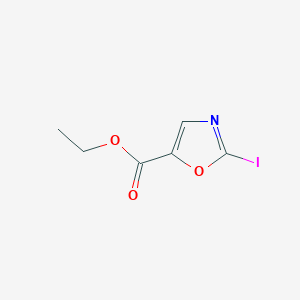

![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2602930.png)
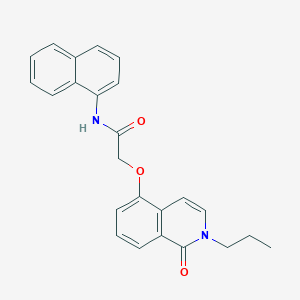
![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2602933.png)
